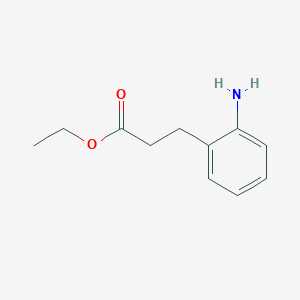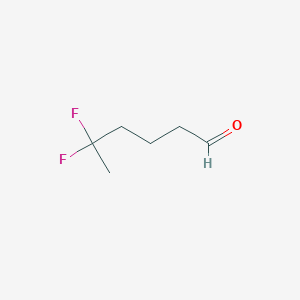
5,5-Difluorohexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Difluorohexanal is an organic compound characterized by the presence of two fluorine atoms attached to the fifth carbon of a hexanal chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluorohexanal typically involves the fluorination of hexanal One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor
Industrial Production Methods
For industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the fluorination process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Difluorohexanal can undergo various chemical reactions, including:
Oxidation: Conversion to 5,5-Difluorohexanoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction to 5,5-Difluorohexanol using reducing agents such as lithium aluminum hydride.
Substitution: Halogen exchange reactions where fluorine atoms can be replaced by other halogens under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange using halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 5,5-Difluorohexanoic acid.
Reduction: 5,5-Difluorohexanol.
Substitution: 5-Bromo-5-fluorohexanal or 5-Chloro-5-fluorohexanal.
Wissenschaftliche Forschungsanwendungen
5,5-Difluorohexanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biochemical pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that may exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Wirkmechanismus
The mechanism of action of 5,5-Difluorohexanal involves its interaction with specific molecular targets, depending on the context of its use. In biochemical pathways, the fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The presence of fluorine can also enhance the compound’s stability and resistance to metabolic degradation, making it a valuable component in drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5-Difluorohexanoic acid
- 5,5-Difluorohexanol
- 5-Bromo-5-fluorohexanal
- 5-Chloro-5-fluorohexanal
Uniqueness
5,5-Difluorohexanal is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical properties compared to its analogs
Eigenschaften
Molekularformel |
C6H10F2O |
|---|---|
Molekulargewicht |
136.14 g/mol |
IUPAC-Name |
5,5-difluorohexanal |
InChI |
InChI=1S/C6H10F2O/c1-6(7,8)4-2-3-5-9/h5H,2-4H2,1H3 |
InChI-Schlüssel |
OERSBMHYQHOUJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC=O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine](/img/structure/B13562634.png)

![Tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B13562649.png)
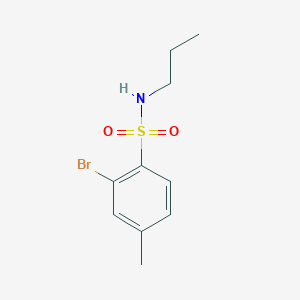
![1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride](/img/structure/B13562689.png)
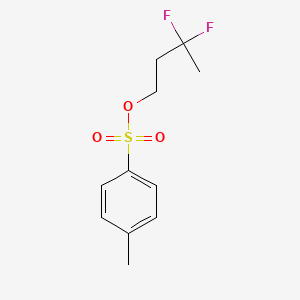
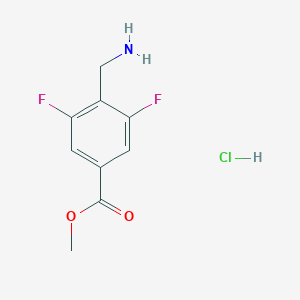

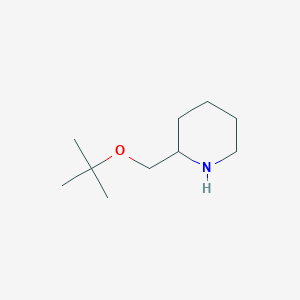

![Diethyl [(dibenzylamino)methyl]phosphonate](/img/structure/B13562706.png)
